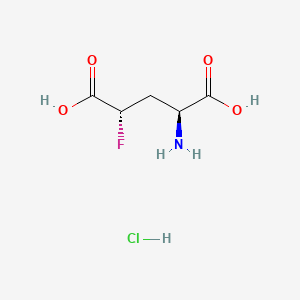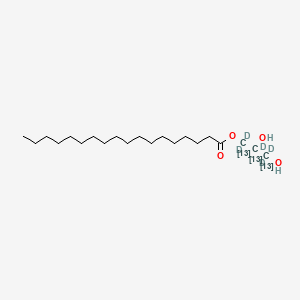
1-Stearoyl-rac-glycerol-13C3,d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Stearoyl-rac-glycerol-13C3,d5 is a stable isotope-labeled compound. It is a derivative of 1-Stearoyl-rac-glycerol, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium (d5). This compound is primarily used in scientific research to study metabolic pathways, chemical reactions, and molecular interactions due to its labeled isotopes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 typically involves the esterification of stearic acid with glycerol, where the glycerol is isotopically labeled with carbon-13 and deuterium. The reaction is usually carried out under controlled conditions to ensure the incorporation of the isotopes at the desired positions. Common reagents include stearic acid, isotopically labeled glycerol, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical integrity. The production is carried out in specialized facilities equipped with reactors, distillation units, and analytical instruments to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
1-Stearoyl-rac-glycerol-13C3,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted glycerol esters depending on the reagents used.
科学的研究の応用
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Applied in the development of new materials and formulations, including cosmetics and food additives.
作用機序
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its incorporation into metabolic pathways where it mimics the behavior of natural glycerol esters. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes and other molecular targets involved in lipid metabolism, providing insights into the underlying biochemical processes.
類似化合物との比較
Similar Compounds
1-Stearoyl-rac-glycerol: The non-labeled version of the compound.
1-Oleoyl-rac-glycerol: A similar compound with an oleic acid ester instead of stearic acid.
1-Palmitoyl-rac-glycerol: Contains palmitic acid instead of stearic acid.
Uniqueness
1-Stearoyl-rac-glycerol-13C3,d5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that lack isotopic labels, making it a valuable tool in various scientific studies.
特性
分子式 |
C21H42O4 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC名 |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChIキー |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
異性体SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
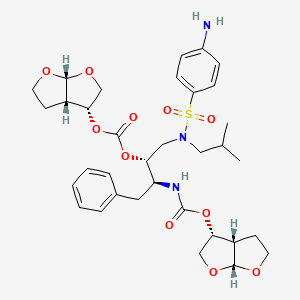
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
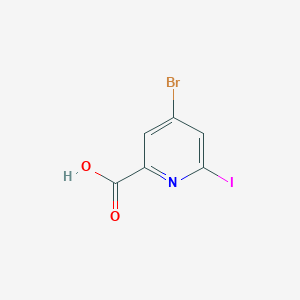
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
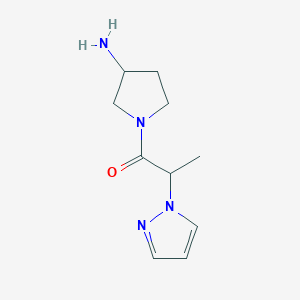
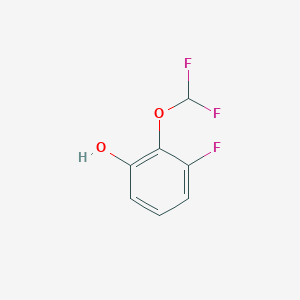


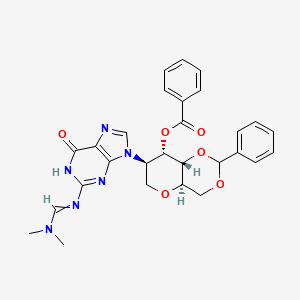
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
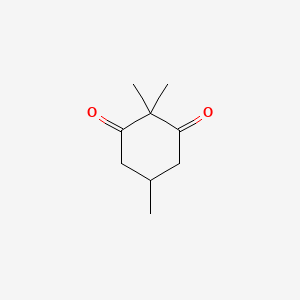
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
